molecular formula C11H15BrO B3032053 1-Bromo-3-(tert-butyl)-2-methoxybenzene CAS No. 1007375-07-6

1-Bromo-3-(tert-butyl)-2-methoxybenzene

Cat. No. B3032053
CAS RN: 1007375-07-6
M. Wt: 243.14 g/mol
InChI Key: PFCFOFFQECJGAQ-UHFFFAOYSA-N
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Description

“1-Bromo-3-(tert-butyl)-2-methoxybenzene” is a derivatized toluene compound that presents a useful aryl fragment for synthesis . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “1-Bromo-3-(tert-butyl)-2-methoxybenzene” is C10H13Br . The average mass is 227.141 Da and the monoisotopic mass is 226.035706 Da .


Physical And Chemical Properties Analysis

“1-Bromo-3-(tert-butyl)-2-methoxybenzene” is a liquid at room temperature with a density of 1.25 . It has a flash point of 95-98/10mm .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

The methoxy group in this compound imparts fluorescence properties. Scientists have used derivatives of 1-Bromo-3-(tert-butyl)-2-methoxybenzene as fluorescent probes for cellular imaging and bioassays. These probes help visualize specific biological processes and detect molecular interactions.

Safety and Hazards

“1-Bromo-3-(tert-butyl)-2-methoxybenzene” is classified as a warning hazard under the GHS07 pictogram . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-bromo-3-tert-butyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCFOFFQECJGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592965
Record name 1-Bromo-3-tert-butyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(tert-butyl)-2-methoxybenzene

CAS RN

1007375-07-6
Record name 1-Bromo-3-tert-butyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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